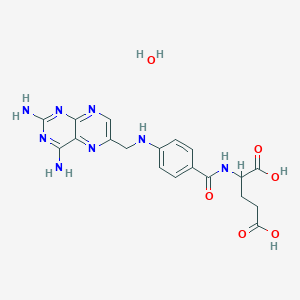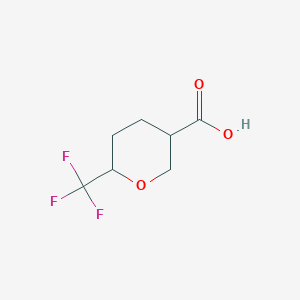
tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step often involves the deprotection of the Boc group under acidic conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the ester can produce an alcohol.
科学的研究の応用
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl ®-piperidin-3-ylcarbamate: This compound shares a similar piperidine core but lacks the methoxy and amino groups.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another similar compound with a piperidine ring but different substituents.
Uniqueness
The unique combination of functional groups in tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate gives it distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse interactions with other molecules, making it a versatile compound in various research applications.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl 3-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9?,10-/m1/s1 |
InChIキー |
XWFRXCHLLHFCHI-QVDQXJPCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)OC)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


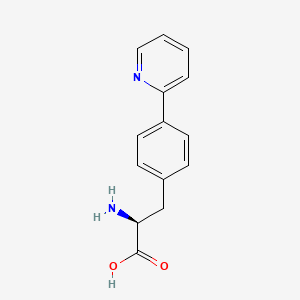

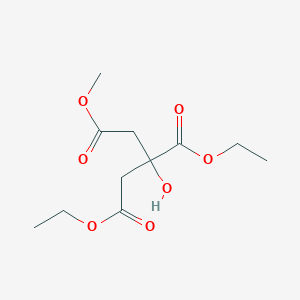
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
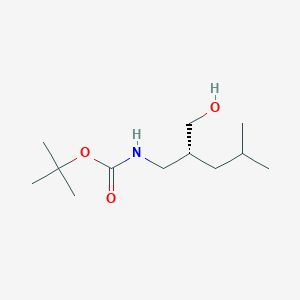
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
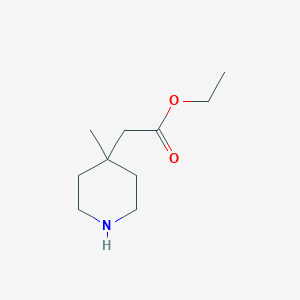
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
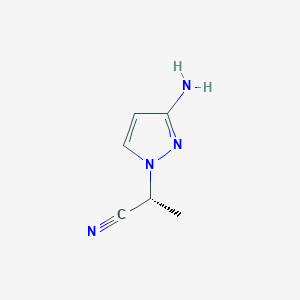
![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
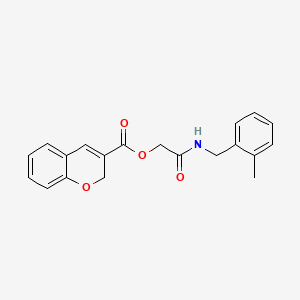
![2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B12944828.png)
